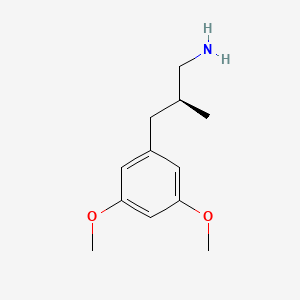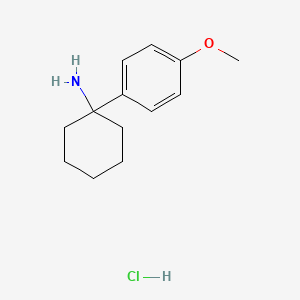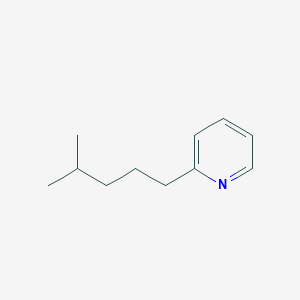![molecular formula C10H17ClN2O4 B2413581 N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl CAS No. 1428330-91-9](/img/structure/B2413581.png)
N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-L-Lys(Poc)-OH (clorhidrato) es un derivado de la lisina, un aminoácido esencial. El compuesto se caracteriza por la presencia de un grupo protector prop-2-iniloxocarbonilo (Poc) unido a la molécula de lisina. Este compuesto se utiliza comúnmente en la síntesis de péptidos y otras aplicaciones bioquímicas debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de H-L-Lys(Poc)-OH (clorhidrato) típicamente implica la protección del grupo amino de la lisina con el grupo Poc. El proceso comienza con la reacción de la lisina con cloruro de prop-2-iniloxocarbonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a bajas temperaturas para asegurar la selectividad y el rendimiento. El producto resultante se purifica luego mediante cristalización o cromatografía para obtener el compuesto deseado .
Métodos de Producción Industrial
La producción industrial de H-L-Lys(Poc)-OH (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de sintetizadores de péptidos automatizados y reactores de gran escala para manejar el mayor volumen de reactivos y disolventes. Las medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), se emplean para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
H-L-Lys(Poc)-OH (clorhidrato) experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo Poc puede eliminarse selectivamente en condiciones ácidas suaves, lo que permite una posterior funcionalización de la molécula de lisina.
Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones redox, particularmente involucrando los grupos amino y carboxilo.
Reacciones de Acoplamiento: Se puede utilizar en reacciones de acoplamiento de péptidos para formar enlaces peptídicos con otros aminoácidos o péptidos.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: El ácido trifluoroacético (TFA) se utiliza comúnmente para eliminar el grupo Poc.
Reacciones de Oxidación y Reducción: Se pueden usar reactivos como el peróxido de hidrógeno o el borohidruro de sodio.
Reacciones de Acoplamiento: Las carbodiimidas como la N,N'-diciclohexilcarbodiimida (DCC) se emplean a menudo en la síntesis de péptidos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados de lisina desprotegidos, compuestos de lisina oxidados o reducidos, y cadenas peptídicas cuando se utilizan en la síntesis de péptidos .
Aplicaciones Científicas De Investigación
H-L-Lys(Poc)-OH (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza en la síntesis de péptidos y proteínas complejas, sirviendo como un bloque de construcción en la síntesis de péptidos en fase sólida.
Biología: El compuesto se utiliza en el estudio de las interacciones proteína-proteína y las relaciones enzima-sustrato.
Medicina: Se emplea en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de H-L-Lys(Poc)-OH (clorhidrato) involucra principalmente su papel como un derivado de lisina protegido. El grupo Poc protege el grupo amino de la lisina, previniendo reacciones secundarias no deseadas durante la síntesis de péptidos. Una vez eliminado el grupo Poc, la molécula de lisina puede participar en diversas reacciones bioquímicas, incluida la formación de enlaces peptídicos y la catálisis enzimática. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza de los péptidos o proteínas que se sintetizan .
Comparación Con Compuestos Similares
Compuestos Similares
Nε-Boc-L-lisina éster metílico clorhidrato: Otro derivado de lisina con un grupo protector Boc (terc-butoxicarbonilo).
Nε-Z-L-lisina éster bencílico clorhidrato: Un derivado de lisina con un grupo protector Z (benciloxocarbonilo).
Unicidad
H-L-Lys(Poc)-OH (clorhidrato) es único debido a la presencia del grupo Poc, que ofrece ventajas distintas en términos de estabilidad y selectividad durante la síntesis de péptidos. El grupo Poc se elimina más fácilmente en condiciones suaves en comparación con otros grupos protectores, lo que lo convierte en una opción preferida en ciertas aplicaciones sintéticas .
Propiedades
IUPAC Name |
(2S)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUXGVUWYHHZTD-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428330-91-9 |
Source


|
| Record name | L-Lysine, N6-[(2-propyn-1-yloxy)carbonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428330-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)


![2,2-dimethyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2413513.png)
![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)


![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)
![1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2413521.png)
